N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-1-yl)acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-1-yl)acetamide: is a synthetic organic compound with a complex structure that includes both indole and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-1-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Indole Derivative: The indole derivative can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Acetamide Group: The acetamide group can be introduced through an acylation reaction, where the indole derivative is reacted with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Introduction of the Dimethoxyphenyl Group: The final step involves the attachment of the 3,4-dimethoxyphenyl group through a nucleophilic substitution reaction, where the acetamide derivative is reacted with a suitable electrophile, such as a halogenated dimethoxybenzene.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-1-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the acetamide carbonyl group, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, bases like pyridine or triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-1-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various biological receptors, while the acetamide group can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide
- N-(2-(3,4-dimethoxyphenyl)ethyl)-3,4-dimethoxyphenylacetamide
- Indole-3-acetic acid
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methyl-1H-indol-1-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the indole and acetamide groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C21H24N2O3 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-methylindol-1-yl)acetamide |
InChI |
InChI=1S/C21H24N2O3/c1-15-12-17-6-4-5-7-18(17)23(15)14-21(24)22-11-10-16-8-9-19(25-2)20(13-16)26-3/h4-9,12-13H,10-11,14H2,1-3H3,(H,22,24) |
InChI Key |
LHYFXCNEPZTUIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NCCC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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